molecular formula C9H12N2O2 B580597 Methyl 2-(methyl(pyridin-2-yl)amino)acetate CAS No. 1250236-70-4

Methyl 2-(methyl(pyridin-2-yl)amino)acetate

Cat. No.: B580597
CAS No.: 1250236-70-4
M. Wt: 180.207
InChI Key: WMVHRPVEMXIEQQ-UHFFFAOYSA-N
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Description

Methyl 2-(methyl(pyridin-2-yl)amino)acetate is a pyridine-derived glycinate ester with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.2 g/mol. Its structure features a pyridin-2-yl group linked to a methyl-substituted amino moiety, which is further connected to a methyl ester (Figure 1). This compound is synthesized via nucleophilic substitution between methyl(pyridin-2-yl)amine and methyl chloroacetate or through condensation reactions under acidic conditions .

Properties

IUPAC Name

methyl 2-[methyl(pyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(7-9(12)13-2)8-5-3-4-6-10-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVHRPVEMXIEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733938
Record name Methyl N-methyl-N-pyridin-2-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250236-70-4
Record name Methyl N-methyl-N-pyridin-2-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methyl(pyridin-2-yl)amino)acetate typically involves the reaction of pyridine derivatives with methylating agents. One common method includes the reaction of 2-aminopyridine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as palladium or copper can facilitate the reaction under milder conditions, reducing the overall energy consumption and production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methyl(pyridin-2-yl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds. These products have diverse applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 2-(methyl(pyridin-2-yl)amino)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Pyridine derivatives, including this compound, are explored for their potential use in developing new drugs for various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(methyl(pyridin-2-yl)amino)acetate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors in biological systems, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents on Pyridine Ester Group Key Features Reference
This compound C₉H₁₂N₂O₂ Methyl at amino, pyridin-2-yl Methyl Parent compound; neutral form
Methyl 2-(pyridin-2-ylamino)acetate C₈H₁₀N₂O₂ None at amino, pyridin-2-yl Methyl Lacks methyl on amino group
Methyl 2-[(6-methylpyridin-2-yl)amino]acetate C₉H₁₂N₂O₂ Methyl at pyridine C6 Methyl Methyl on pyridine ring
Ethyl 2-(6-methylpyridin-2-yl)acetate C₁₀H₁₃NO₂ Methyl at pyridine C6 Ethyl Ethyl ester; no amino group
Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride C₈H₁₁ClN₂O₂ Pyridin-3-yl Methyl Pyridine at C3; hydrochloride salt
2-(Methyl(pyridin-2-yl)amino)-acetic acid hydrochloride C₈H₁₁ClN₂O₂ None Hydrolyzed Carboxylic acid derivative

Key Observations :

  • Substituent Effects: The presence of a methyl group on the amino moiety (parent compound) increases steric hindrance compared to the unmethylated analog (C₈H₁₀N₂O₂) . Methyl or ethyl esters influence lipophilicity, with ethyl esters generally exhibiting higher logP values .
  • Pyridine Position : Pyridin-3-yl derivatives (e.g., ) exhibit distinct electronic properties due to altered ring substitution, affecting hydrogen-bonding capacity and solubility.
  • Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, making them preferable for pharmaceutical formulations.

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) show >10-fold higher water solubility than neutral esters.
  • Stability : Methyl esters are more hydrolytically stable than ethyl esters under basic conditions . The carboxylic acid derivative () is prone to decarboxylation at elevated temperatures.
  • Melting Points : Neutral esters (e.g., parent compound) typically melt between 80–100°C, while salts (e.g., ) have higher melting points (>200°C) due to ionic lattice stability.

Biological Activity

Methyl 2-(methyl(pyridin-2-yl)amino)acetate, with the CAS number 1250236-70-4, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2

This compound features a pyridine ring, which is known for its role in various biological activities due to its ability to interact with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity
    • In studies investigating its antitumor potential, this compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed that this compound reduced the viability of the MDA-MB-231 triple-negative breast cancer cell line by approximately 55% at a concentration of 10 µM after three days of treatment .
    • In vivo studies using xenograft models further confirmed its efficacy, indicating a promising role as an anticancer agent.
  • Antimicrobial Activity
    • The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains, including Bacillus subtilis and Escherichia coli .
    • Additionally, it showed antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial effects.
  • Mechanisms of Action
    • The mechanisms underlying the biological activities of this compound involve interaction with specific receptors and enzymes. For instance, it has been noted to act as an antagonist at certain receptor sites, which may contribute to its antitumor effects .
    • Furthermore, its structural composition allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, enhancing its binding affinity and selectivity.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration (µM)EffectReference
AntitumorMDA-MB-231 (breast cancer)1055% viability reduction
AntibacterialBacillus subtilis4.69Moderate activity
AntifungalCandida albicans16.69Moderate activity

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